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molecular formula C7H6ClNO2 B1361591 Methyl 6-chloropicolinate CAS No. 6636-55-1

Methyl 6-chloropicolinate

Cat. No. B1361591
M. Wt: 171.58 g/mol
InChI Key: TWUXBVMXSBEKHA-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

To 6-hydroxy-pyridine-2-carboxylic acid methyl ester (10.0 g, 71.9 mmol) was added phosphorus oxychloride (138 mL). The mixture was heated in an oil bath at 110° C. for 14 h and the excess phosphorus oxychloride was removed in vacuo. The resulting residue was cooled in an ice bath and anhydrous methanol (146 mL) was slowly added. After 15 min, half of the methanol was removed in vacuo and water (208 mL) was added. The solution was cooled in an ice bath and the precipitate was collected. The solid was dissolved in ethyl acetate and this organic phase was washed with water and then a saturated sodium bicarbonate solution. The combined aqueous layers were extracted with ethyl acetate and diethyl ether. The organic layers were combined, dried over sodium sulfate, filtered and concentrated in vacuo generating 7.47 g (61% yield, 43.5 mmol) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7](O)[N:6]=1)=[O:4].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:7]1[N:6]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1)O
Name
Quantity
138 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess phosphorus oxychloride was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The resulting residue was cooled in an ice bath
ADDITION
Type
ADDITION
Details
anhydrous methanol (146 mL) was slowly added
CUSTOM
Type
CUSTOM
Details
half of the methanol was removed in vacuo and water (208 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate
WASH
Type
WASH
Details
this organic phase was washed with water
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ethyl acetate and diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.5 mmol
AMOUNT: MASS 7.47 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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